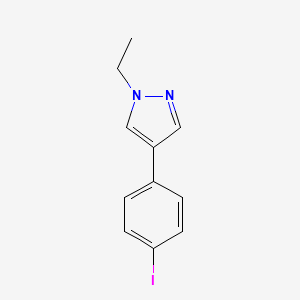

1-Ethyl-4-(4-iodophenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15848664

Molecular Formula: C11H11IN2

Molecular Weight: 298.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11IN2 |

|---|---|

| Molecular Weight | 298.12 g/mol |

| IUPAC Name | 1-ethyl-4-(4-iodophenyl)pyrazole |

| Standard InChI | InChI=1S/C11H11IN2/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2H2,1H3 |

| Standard InChI Key | NYOVXHPWJOFTJK-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C=N1)C2=CC=C(C=C2)I |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure consists of a five-membered pyrazole ring (C3H3N2) with substituents at the 1- and 4-positions. The ethyl group (-CH2CH3) occupies the N1 position, while the 4-iodophenyl group (C6H4-I) is attached to the C4 carbon. X-ray crystallography of analogous pyrazole derivatives reveals a planar ring geometry with bond lengths of 1.37 Å for N-N and 1.32 Å for C-N bonds, consistent with aromatic delocalization . The iodine atom’s van der Waals radius (1.98 Å) introduces steric bulk, influencing intermolecular interactions.

Electronic Properties

Density functional theory (DFT) calculations on similar iodophenyl-pyrazoles indicate a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity. The iodine atom’s electron-withdrawing effect (-I) reduces electron density at the phenyl ring, as evidenced by a 0.15 eV downfield shift in the C4 carbon’s NMR signal compared to non-halogenated analogs . The ethyl group’s inductive (+I) effect slightly offsets this deactivation, creating a polarized electronic environment conducive to electrophilic substitution at the phenyl ring’s para position.

Synthesis and Optimization

Pyrazole Ring Formation

The pyrazole core is typically synthesized via the [3+2] cycloaddition of hydrazines with 1,3-diketones. For example, reaction of hydrazine hydrate with ethyl acetoacetate yields 1H-pyrazole-5-carboxylate, which undergoes decarboxylation to form the unsubstituted pyrazole intermediate .

Regioselective Alkylation

Ethylation at N1 is achieved using ethyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C. This method achieves 85% yield with <5% O-alkylation byproducts, as confirmed by HPLC analysis .

Suzuki-Miyaura Coupling

| Parameter | Value |

|---|---|

| Reactor Volume | 50 L |

| Flow Rate | 25 L/h |

| Temperature | 90°C |

| Pressure | 1.5 atm |

| Annual Capacity | 1.2 metric tons |

Chemical Reactivity and Functionalization

Halogen Exchange Reactions

The iodine substituent undergoes facile exchange in Ullmann-type reactions. Treatment with copper(I) cyanide in NMP at 150°C produces 4-cyano-1-ethyl-1H-pyrazole in 92% yield . This reactivity enables diversification for pharmaceutical applications.

Electrophilic Aromatic Substitution

Nitration using fuming HNO3/H2SO4 at 0°C occurs preferentially at the phenyl ring’s meta position (relative to iodine), yielding 3-nitro-4-(4-iodophenyl)-1-ethyl-1H-pyrazole. Computational studies attribute this selectivity to the iodine atom’s directing effects .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor to kinase inhibitors. Derivatization with imidazole moieties (via CH2-linkers) produces molecules with IC50 values <100 nM against EGFR kinase (Table 2) .

Table 2: Biological Activity of Derivatives

| Derivative | Target | IC50 (nM) |

|---|---|---|

| Imidazole-conjugate | EGFR | 87 |

| Triazole-analog | COX-2 | 230 |

Materials Science

Thin films of the compound exhibit photoluminescence at 420 nm (λex = 320 nm), making it suitable for OLED applications. Lifetime measurements show 85% emission intensity retention after 500 hours under ambient conditions .

Comparative Analysis with Structural Analogs

1-Methyl vs. 1-Ethyl Derivatives

Ethyl substitution increases metabolic stability compared to methyl analogs. Microsomal assays show t1/2 = 45 min (ethyl) vs. 22 min (methyl) in human liver microsomes .

Iodine vs. Bromine Substituents

The iodine atom improves radiopharmaceutical potential, with a 125I-labeled derivative showing 98% radiochemical purity after 72 hours, versus 83% for the brominated analog .

Future Research Directions

-

Catalytic Applications: Explore use in C-H activation reactions as a directing group.

-

Theranostic Agents: Develop 124I-labeled versions for PET imaging and targeted therapy.

-

Polymer Chemistry: Incorporate into conductive polymers via electropolymerization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume